Product packaging for Spiro[5.5]undecane-3-carboxylic acid(Cat. No.:CAS No. 18244-47-8)

Spiro[5.5]undecane-3-carboxylic acid

Cat. No.: B184440
CAS No.: 18244-47-8
M. Wt: 196.29 g/mol
InChI Key: IMZALJRIJNIAON-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a prominent structural motif in organic chemistry, valued for their unique and rigid three-dimensional architecture. walshmedicalmedia.comresearchgate.net Unlike fused or bridged ring systems, the two rings in a spiro compound are joined at a single quaternary carbon, creating a distinctive spatial arrangement. wikipedia.org This rigidity is a key factor in drug design, as it can limit the conformational mobility of a molecule, fixing important functional groups in a specific orientation for optimal interaction with biological targets like proteins or enzymes. researchgate.netnih.gov

The significance of spirocycles is underscored by their presence in a wide array of natural products, including alkaloids and terpenoids. banglajol.info Their inherent three-dimensionality and structural complexity make them attractive scaffolds in medicinal chemistry. researchgate.netbldpharm.com The introduction of a spirocyclic core into a drug candidate can significantly influence its properties, often leading to increased potency and selectivity. nih.gov Furthermore, spirocyclic frameworks can improve a molecule's physicochemical and pharmacokinetic profiles. nih.gov

A key advantage of spirocycles in drug development is that their structures lead to a higher fraction of sp³ hybridized carbons (Fsp³), a measure of a compound's three-dimensionality. bldpharm.com A higher Fsp³ value has been correlated with an increased probability of success in clinical trials. bldpharm.com Beyond pharmaceuticals, the unique properties of spiro compounds are also leveraged in materials science for the creation of novel polymers and optical materials. ontosight.aiwalshmedicalmedia.com

Overview of Spiro[5.5]undecane-3-carboxylic Acid as a Synthetic Target and Research Scaffold

This compound serves as a valuable synthetic target and a foundational research scaffold. Its structure combines the rigid spiro[5.5]undecane core with a reactive carboxylic acid handle, making it a versatile building block for the synthesis of more complex molecules. ontosight.aisemanticscholar.org Researchers are interested in this compound as an intermediate for creating a variety of derivatives with potential applications in pharmaceuticals and biological research. ontosight.aisemanticscholar.org

The spiro[5.5]undecane system itself is a core component of many natural products and biologically active compounds. banglajol.info Derivatives of this scaffold have been shown to possess a wide range of pharmacological activities, including antimicrobial and antitumor properties. banglajol.info For example, various spiro[5.5]undecane derivatives have been synthesized and investigated for their potential as anticancer agents. researchgate.netdergipark.org.tr The presence of the carboxylic acid group on the this compound molecule provides a convenient point for chemical modification, allowing chemists to attach other functional groups or build larger, more elaborate structures. This makes it an important starting material for creating chemical libraries used in drug discovery projects. researchgate.net

The study of this compound and its derivatives contributes to a deeper understanding of how the three-dimensional shape of spirocyclic molecules influences their interaction with biological systems. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
XLogP3 3.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 196.146329876
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 14

Data sourced from PubChem and Echemi. echemi.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B184440 Spiro[5.5]undecane-3-carboxylic acid CAS No. 18244-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11(14)10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZALJRIJNIAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171295
Record name Spiro(5.5)undecane-3-carboxylic acid
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18244-47-8
Record name Spiro(5.5)undecane-3-carboxylic acid
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Record name Spiro(5.5)undecane-3-carboxylic acid
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Record name spiro[5.5]undecane-3-carboxylic acid
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Synthetic Methodologies for Spiro 5.5 Undecane 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Spiroannulation

Spiroannulation, the formation of a spirocycle, can be achieved through several general methods, including alkylation, rearrangement reactions, cycloadditions, and the cleavage of bridged systems. rsc.org Among these, intramolecular cyclization and multi-component reactions stand out as powerful strategies for constructing the spiro[5.5]undecane skeleton.

Cyclization reactions are a cornerstone in the synthesis of spiro[5.5]undecane systems. These reactions involve the formation of one of the rings by creating a new bond from a pre-existing carbocyclic structure, pivoting around what will become the spiro atom.

Acid-catalyzed cyclization is a frequently employed and effective method for creating spiro structures. nih.gov This strategy often involves the cyclization of a 1:1 Michael adduct. nih.gov For instance, the acid-promoted cyclization of a precursor can lead to the formation of the spiro[5.5]undecane system. google.com The stereoselectivity of such cationic π-cyclizations can be influenced by reaction conditions. researchgate.net Research has shown that several isomeric compounds derived from spiro systems can be obtained from the acid cyclization of an appropriate dihydroxy ketone precursor. In some cases, a tandem oxidation-acid-promoted cyclization has been utilized in the total synthesis of natural products containing the spiro[5.5]undecane core. google.com A metal-free protocol using trifluoromethanesulfonic acid (TfOH) has been developed for the synthesis of spiro-furan/pyran quinazolinones through a cascade of hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas, demonstrating a modern approach to acid-catalyzed spirocyclization. rsc.org

While direct examples for the synthesis of spiro[5.5]undecane-3-carboxylic acid using intramolecular hydroamination are not prevalent in the reviewed literature, this method represents a potent strategy for forming nitrogen-containing heterocycles, which can be analogous to the carbocyclic systems. The intramolecular hydroamination/cyclization of aminoallenes, for instance, has been studied computationally using a cationic zirconocene (B1252598) catalyst. nih.gov This study indicates that the formation of a six-membered ring through the insertion of a C=C bond into a Zr-N bond is a key step. nih.gov Such mechanistic insights are valuable for designing synthetic routes to aza-spiro[5.5]undecanes. Furthermore, the synthesis of spiro-pyrrolidine quinazolinones has been achieved through a strategy involving intramolecular amide-cyclization, showcasing the applicability of cyclization involving nitrogen nucleophiles in creating spiro structures. rsc.org

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis and a key strategy for forming the spiro[5.5]undecane core. This reaction typically involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts like zinc chloride (ZnCl2) or hydrochloric acid (HCl). nih.gov The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which then undergoes cyclization. nih.gov

A novel enzymatic approach using D-aminoacylase has been developed to catalyze a [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding predominantly cis isomers. This highlights a green chemistry approach to spirocycle synthesis. The reaction of dimedone with diarylidene ketones to afford spiro compounds is another example of the utility of the Michael reaction in this context.

Table 1: Examples of Michael Addition in Spiro[5.5]undecane Synthesis
DonorAcceptorCatalyst/ConditionsProductReference
Dimedonetrans,trans-DiarylideneacetonesAnhydrous ZnCl2 or 10% HCl, Toluene/n-heptane, Reflux3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones nih.gov
Cyclohexane-1,3-dione(1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneD-aminoacylase(hetero)spiro[5.5]undecane derivatives
Dimedone(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-oneMicrowave irradiation7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to diverse molecular scaffolds. These reactions are increasingly applied in the synthesis of heterocyclic and spirocyclic compounds. For instance, the synthesis of spiro-pyrazolo[3,4-b]pyridines derivatives has been achieved starting from isatin (B1672199), a cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole in an environmentally friendly manner.

A domino Knoevenagel/Michael/cyclization multicomponent reaction has been developed for the synthesis of spiro compounds using microwave assistance and an ionic liquid as a catalyst. This methodology was used to synthesize a library of twelve spiro compounds with good yields. Another example involves a one-pot, three-component synthesis of di-spirooxindoles from isatin derivatives, (2S)-octahydro-1H-indole-2-carboxylic acid, and cyclohexanone-based chalcones. These MCRs often proceed with high stereoselectivity, providing rapid access to complex spiro architectures.

Cyclization Reactions in Spiro[5.5]undecane Synthesis

Stereoselective Synthesis of this compound Scaffolds

The control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound. Several stereoselective methods have been developed to access enantiomerically enriched spiro[5.5]undecane derivatives.

A notable example is a novel and stereoselective spiroannulation reaction where a suitably functionalized cyclohexene (B86901) derivative is treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The stereoselectivity of this reaction was found to be dependent on the solvent, with dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or tetrahydrofuran (B95107) (THF) influencing the formation of different stereoisomers. Lewis acid-promoted spiroannulation of bis-acetals has also been reported as a method for the stereoselective synthesis of spiro[5.5]undecane systems. nih.gov

Biocatalysis offers a powerful tool for stereoselective synthesis. An enzymatic protocol using D-aminoacylase (DA) was developed for a [5+1] double Michael addition to produce (hetero)spiro[5.5]undecane derivatives, which resulted in almost exclusively the cis isomers. Furthermore, highly stereoselective one-pot multicomponent cycloaddition reactions have been utilized to synthesize spirooxindole derivatives, which share the spirocyclic core. These reactions, often involving the in situ generation of azomethine ylides, can achieve excellent regio- and stereoselectivity.

Table 2: Methods for Stereoselective Synthesis of Spiro[5.5]undecane Scaffolds
MethodReagents/CatalystKey FeatureReference
SpiroannulationFunctionalized cyclohexene derivative, TMSOTfSolvent-controlled stereoselectivity
Biocatalytic double Michael additionD-aminoacylase (DA)High cis-diastereoselectivity
Multi-component cycloadditionIsatin, L-proline or sarcosine, α,β-unsaturated carbonylsExcellent regio- and stereoselectivity
Lewis acid-promoted spiroannulationBis-acetalsStereoselective synthesis nih.gov

Enzymatic Approaches for Stereoselective Spiroannulation

The application of enzymes in organic synthesis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. mdpi.com In the context of spiro[5.5]undecane synthesis, enzymatic protocols have been developed to catalyze key bond-forming reactions with remarkable control over the spatial arrangement of the resulting molecule.

A notable example is the use of D-aminoacylase (DA) in a promiscuous [5+1] double Michael addition reaction to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This biocatalytic methodology is significant because it almost exclusively yields the cis isomers of the spiro compounds, as confirmed by 1H and 13C NMR spectra. researchgate.net This represents the first reported instance of a hydrolase-catalyzed double Michael addition in an organic solvent, demonstrating the potential of enzymes to mediate complex cyclizations with high diastereoselectivity. researchgate.net Acylases have also been employed in domino reactions to prepare spirooxindole derivatives with good diastereoselectivity. researchgate.net

Table 1: Enzymatic Synthesis of Spiro[5.5]undecane Derivatives

EnzymeReaction TypeSubstratesKey Outcome
D-aminoacylase[5+1] Double Michael AdditionCyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneSynthesis of (hetero)spiro[5.5]undecane derivatives; almost exclusively cis isomers obtained. researchgate.net
Acylase 'Amano'Domino ReactionIsatin derivatives and other precursorsPreparation of spirooxindole derivatives in moderate yields and with good diastereoselectivity. researchgate.net

Lewis Acid-Mediated Stereoselective Spiroannelation

Lewis acids are versatile catalysts in organic synthesis that can activate substrates and control the stereochemical outcome of reactions. nih.govrsc.org In the synthesis of spiro[5.5]undecane systems, Lewis acids promote spiroannulation, often through a Michael addition-cyclization cascade. banglajol.inforesearchgate.net

A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through the Michael reaction of dimedone with trans,trans-diarylideneacetones using various Lewis acid catalysts. banglajol.inforesearchgate.net The reaction proceeds by the Lewis acid activating the enol form of dimedone, which then undergoes a Michael 1:1 adduct formation followed by cyclization. banglajol.info Furthermore, research has demonstrated that Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used for the stereoselective spiroannelation of functionalized cyclohexene derivatives. researchgate.net The choice of solvent in these reactions can significantly influence the stereoselectivity, with different solvents favoring the formation of different diastereomers. researchgate.net For instance, the reaction mediated by TMSOTf predominantly yields one stereoisomer (4A) in acetonitrile, while another (5S) is favored in tetrahydrofuran (THF). researchgate.net

Table 2: Effect of Lewis Acid Catalysts on Spiro[5.5]undecane Synthesis

ReactantsLewis Acid CatalystYield (%)
Dimedone & 1,5-Diphenyl-1,4-pentadien-3-oneAnhydrous SnCl₂65
Dimedone & 1,5-Diphenyl-1,4-pentadien-3-oneAnhydrous ZnCl₂60
Dimedone & 1,5-Diphenyl-1,4-pentadien-3-oneAnhydrous AlCl₃55
Data sourced from a study on the synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione. banglajol.info

Diastereoselective Control in Spiro[5.5]undecane Synthesis

Achieving diastereoselective control is crucial for synthesizing specific isomers of complex molecules like spiro[5.5]undecanes. Several strategies have been developed to influence the formation of the desired diastereomer.

One effective method involves the cyclization of N-acyliminium ions. In the synthesis of 1-aza-spiro[5.5]undecane skeletons, the intramolecular nucleophilic addition onto a bicyclic iminium ion occurs with total control of the newly formed stereogenic center. semanticscholar.org X-ray crystallography confirmed that the quaternary center arising from this cyclization results from an intramolecular approach of the nucleophilic group anti to the oxazolidinone ring, leading to a single isomer. semanticscholar.org

As previously mentioned, enzymatic methods also offer excellent diastereoselective control. The D-aminoacylase-catalyzed double Michael addition consistently produces almost only the cis isomers of spiro[5.5]undecane derivatives. researchgate.net In other related systems, such as the synthesis of 2-amino-spiro[4.5]decane-6-ones, a combination of photocatalysis and organocatalysis has achieved high diastereoselectivity, with a diastereomeric ratio of up to 99:1. mdpi.com

Optimization of Synthetic Pathways for this compound

The practical application of synthetic methodologies depends on their efficiency, reliability, and scalability. Research efforts have therefore focused on optimizing pathways to enhance yield and purity, and to develop methods suitable for large-scale production.

Yield and Purity Enhancement Strategies

Improving the yield and purity of spiro[5.5]undecane derivatives involves the optimization of reaction conditions and purification techniques. A base-promoted [5+1] double Michael addition reaction for synthesizing diazaspiro[5.5]undecane derivatives using diethylamine (B46881) as a catalyst has been shown to produce excellent yields, up to 98%. researchgate.net

A significant advancement in this area is the use of microwave-assisted organic synthesis. dergipark.org.trresearchgate.net This technique dramatically reduces reaction times from hours to minutes while simultaneously improving yields. For example, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via microwave irradiation was completed in 15-20 minutes with a 98% yield, whereas the conventional method at room temperature took 2-3 hours. dergipark.org.tr

Other strategies include modifying the experimental setup, such as using a Soxhlet apparatus to gradually introduce a reagent like lithium iodide, which can remarkably improve the yield of certain spiro compounds. semanticscholar.org Standard purification methods like recrystallization from suitable solvents or column chromatography are essential for obtaining the final product with high purity. banglajol.infodergipark.org.tr

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYield (%)
Conventional (Room Temperature)2-3 hoursNot specified, but lower than microwave
Microwave-Assisted15-20 minutes98%
Data for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr

Scalable Production Methodologies

The high efficiency and drastically reduced reaction times of microwave-assisted synthesis also make it a favorable methodology for scalable production. dergipark.org.trresearchgate.net Furthermore, synthetic routes that have been successfully applied to produce multigram quantities of related spirocyclic compounds, such as spirocyclic α-prolines, demonstrate the potential for scalability. The development of such robust and efficient protocols is crucial for making this compound and its derivatives accessible for further research and application.

Advanced Spectroscopic and Structural Characterization of Spiro 5.5 Undecane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Connectivity and Substituent Positions

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the connectivity of the proton network within a molecule. For derivatives of spiro[5.5]undecane, ¹H NMR spectra are used to confirm the positions of substituents on the spirocyclic framework. researchgate.net For instance, in a study of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, ¹H NMR was crucial for characterizing the synthesized compound. dergipark.org.tr

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Stereochemistry

Carbon-13 NMR (¹³C NMR) provides insights into the carbon backbone of a molecule. In the context of spiro[5.5]undecane derivatives, ¹³C NMR is used to establish the carbon skeleton and can provide clues about the stereochemistry. researchgate.net For example, the chemical shifts of the spirocarbons in certain spiro[5.5]undecane derivatives, typically appearing in the range of δ 68-70 ppm, are indicative of a cis stereochemical relationship. banglajol.info Public databases like PubChem also provide ¹³C NMR spectral data for the parent spiro[5.5]undecane. nih.gov

Variable Temperature NMR (VT-NMR) for Conformational Dynamics

Variable Temperature NMR (VT-NMR) is a powerful technique for studying the dynamic processes within molecules, such as conformational changes. For spiro[5.5]undecane systems, VT-NMR experiments can be used to investigate the configurational and conformational behavior, particularly for derivatives exhibiting axial chirality. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of spiro[5.5]undecane-3-carboxylic acid is 196.29 g/mol . echemi.com Mass spectrometry has been a key characterization technique for various spiro[5.5]undecane derivatives, helping to confirm their successful synthesis. researchgate.netdergipark.org.trbanglajol.info Predicted collision cross-section values for different adducts of this compound have also been calculated. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about the absolute configuration and solid-state structure of a molecule. nih.gov For spiro[5.5]undecane derivatives, X-ray crystallography has been used to confirm the chair conformation of the two 1,3-dioxane (B1201747) rings and to analyze the intermolecular interactions that stabilize the crystal structure. researchgate.net The chirality of the parent spiro[5.5]undecane has been a subject of study, and its stereochemistry has been extensively investigated. banglajol.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum will show a characteristic broad O-H stretching band for the carboxylic acid group in the region of 3300-2500 cm⁻¹. vscht.cz Additionally, a strong C=O stretching absorption for the carbonyl group of the carboxylic acid is expected. IR spectroscopy has been a standard characterization method for various synthesized spiro[5.5]undecane derivatives. researchgate.netdergipark.org.trbanglajol.info

Data Tables

Table 1: Spectroscopic Data for Spiro[5.5]undecane Derivatives

TechniqueCompoundKey FindingsReference
¹H NMR7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneCharacterization of synthesized compound dergipark.org.tr
¹³C NMRSubstituted Spiro[5.5]undecanesSpirocarbon chemical shifts (δ 68-70 ppm) indicative of cis stereochemistry banglajol.info
VT-NMR3,3,9,9-tetra-substituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivativesInvestigation of conformational and configurational behavior researchgate.net
MSThis compoundMolecular Weight: 196.29 g/mol echemi.com
IRThis compoundExpected broad O-H stretch (3300-2500 cm⁻¹) and C=O stretch vscht.cz

Table 2: X-ray Crystallography Data for a Spiro[5.5]undecane Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
ConformationChair conformation for both 1,3-dioxane rings researchgate.net

Stereochemistry and Conformational Analysis of Spiro 5.5 Undecane 3 Carboxylic Acid

Chirality and Optical Activity in Spiro[5.5]undecane Systems

Spiro[5.5]undecane and its derivatives can exhibit chirality, a property of molecules that are non-superimposable on their mirror images. purdue.edudalalinstitute.com This can occur even in the absence of traditional chiral centers (an atom with four different substituents). dalalinstitute.com The chirality in unsubstituted spiranes, such as spiro[5.5]undecane, arises from the fixed, non-planar arrangement of the two rings, which can create a chiral axis. dalalinstitute.comrsc.org This type of chirality is often referred to as axial chirality. dalalinstitute.comrsc.org

For a molecule to be chiral, it must lack certain symmetry elements, most notably a plane of symmetry. stackexchange.comvedantu.com In the case of spiro[5.5]undecane derivatives, the puckered nature of the cyclohexane (B81311) rings and their perpendicular arrangement prevent the existence of such a plane, rendering the molecule chiral. stackexchange.com

Conformational Dynamics of Spiro[5.5]undecane Frameworks

Ring Flipping and Inversion Phenomena

In spiro[5.5]undecane, the flipping of one ring is coupled with the other. The barrier to this ring inversion has been studied in related spiro systems, and it is influenced by steric interactions. rsc.org The presence of substituents on the rings can affect the rate and equilibrium of this process. For instance, bulky substituents will preferentially occupy the more spacious equatorial positions to minimize steric strain. wikipedia.org The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10.8 kcal/mol. lscollege.ac.in

The dynamic equilibrium between different conformers can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy, often at variable temperatures to "freeze out" individual conformers. cdnsciencepub.com

Axial Chirality in Spiro[5.5]undecane Derivatives

As previously mentioned, the spiro[5.5]undecane skeleton can possess axial chirality. This arises because the two rings are held in a fixed, perpendicular relationship by the central spiro carbon atom. rsc.orgegyankosh.ac.in This arrangement creates a chiral axis passing through the spiro center. For axial chirality to be present, the substitution pattern on the rings must be such that the molecule as a whole is non-superimposable on its mirror image. dalalinstitute.com

The introduction of a carboxylic acid group at the 3-position of the spiro[5.5]undecane framework creates a specific stereoisomer. The absolute configuration of this type of chiral molecule can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, which have been extended to cover axially chiral compounds. yale.edu

Stereoelectronic Effects in Spiroketal and Spirocyclic Carboxylic Acid Structures

Stereoelectronic effects are orbital interactions that influence the shape and reactivity of molecules. baranlab.orgresearchgate.net In spirocyclic systems containing heteroatoms, such as spiroketals, these effects can be particularly significant. chemtube3d.com

Anomeric and Exo-Anomeric Effects

The anomeric effect is a stereoelectronic phenomenon observed in cyclic systems containing a heteroatom (like oxygen) adjacent to an anomeric carbon (a carbon bonded to two heteroatoms). scripps.edu It describes the tendency of an electronegative substituent at the anomeric carbon to occupy the axial position, which is counterintuitive from a purely steric standpoint. illinois.edu This preference is attributed to a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the axial C-substituent bond. chemtube3d.com

In spiroketals, such as 1,7-dioxaspiro[5.5]undecane, two anomeric effects can be at play:

Endo-anomeric effect: Involves a lone pair on one of the ring oxygens and the C-O bond of the other ring.

Exo-anomeric effect: Involves a lone pair on a ring oxygen and the C-O bond to an exocyclic substituent. cdnsciencepub.com

These effects dictate the most stable conformation of the spiroketal. nih.gov For instance, the conformation that allows for the maximum number of stabilizing anomeric interactions is generally favored. chemtube3d.com While spiro[5.5]undecane-3-carboxylic acid itself is not a spiroketal, the principles of stereoelectronic control are relevant to understanding the conformational preferences of related heterocyclic spirocycles.

Isomerism and Diastereomeric Control in this compound Synthesis

The synthesis of this compound and its derivatives presents a challenge in controlling the formation of specific stereoisomers. The presence of both a chiral spiro center and a stereocenter at the 3-position means that multiple diastereomers are possible.

Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. The selective synthesis of one diastereomer over others is known as diastereomeric control. In the context of this compound, this would involve controlling the relative stereochemistry of the carboxylic acid group with respect to the spiro framework.

Achieving such control often relies on stereoselective reactions where the approach of a reagent is directed by the existing stereochemistry of the substrate. For example, in the synthesis of related spiro compounds, chiral auxiliaries have been used to induce diastereoselectivity. chemrxiv.org The choice of reaction conditions, such as solvents and catalysts, can also significantly influence the stereochemical outcome. nih.gov For instance, acid-catalyzed spirocyclization reactions often lead to the thermodynamically most stable stereoisomer. nih.gov

Below is a table summarizing key stereochemical concepts relevant to this compound:

Concept Description Relevance to this compound
Chirality The property of a molecule being non-superimposable on its mirror image. purdue.eduThe spiro[5.5]undecane framework is inherently chiral, and the substituent at C-3 introduces a stereocenter.
Optical Activity The ability of a chiral molecule to rotate the plane of polarized light. purdue.eduEnantiomers of this compound will rotate light in opposite directions.
Ring Flipping The interconversion between chair conformations of the cyclohexane rings. wikipedia.orgA dynamic process that affects the overall shape and the relative positions of substituents.
Axial Chirality Chirality arising from the non-planar arrangement of groups around a chiral axis. rsc.orgThe spiro[5.5]undecane skeleton possesses a chiral axis passing through the spiro carbon.
Anomeric Effect A stereoelectronic effect that stabilizes the axial orientation of electronegative substituents on a heterocyclic ring. scripps.eduPrimarily relevant to spiroketal analogues, but illustrates the importance of orbital interactions in determining conformation. chemtube3d.com
Diastereomers Stereoisomers that are not mirror images of each other.The combination of the chiral spiro center and the C-3 stereocenter can lead to multiple diastereomers.

Reaction Mechanisms and Chemical Reactivity of Spiro 5.5 Undecane 3 Carboxylic Acid

Mechanistic Investigations of Spiroannulation Pathways

The formation of the spiro[5.5]undecane framework, a core structure in various natural products and biologically active compounds, is achieved through spiroannulation reactions. banglajol.infodergipark.org.tr These reactions involve the creation of the spirocyclic system, where two rings share a single carbon atom. wikipedia.org

One common strategy for constructing the spiro[5.5]undecane skeleton is through a Lewis acid-catalyzed Michael reaction. banglajol.infoscilit.com For instance, the reaction of dimedone with trans,trans-diarylideneacetone in the presence of a Lewis acid like anhydrous zinc chloride leads to the formation of a spiro[5.5]undecane derivative. banglajol.infoscilit.com The proposed mechanism involves the initial enolization of dimedone, which then acts as a Michael donor, attacking the diarylideneacetone to form a 1:1 adduct. banglajol.info This intermediate subsequently undergoes an intramolecular cyclization to yield the spiro compound. banglajol.info

Another approach involves a tandem conjugate addition/dipolar cycloaddition cascade. nih.gov This method has been successfully employed in the synthesis of azaspiro[5.5]undecanes, which are key intermediates in the total synthesis of alkaloids like perhydrohistrionicotoxin. nih.gov The process begins with the conjugate addition of an oxime to a diene, forming a transient nitrone that then undergoes an intramolecular dipolar cycloaddition to create the spirocyclic core. nih.gov

The stereochemistry of the spiro[5.5]undecane system is a critical aspect of its synthesis. nih.gov In certain reactions, the stereochemical outcome is governed by factors such as A(1,3)-strain, which can direct the approach of a nucleophile to a specific face of the molecule, leading to a high degree of diastereoselectivity. nih.gov

Table 1: Key Spiroannulation Methodologies

Method Key Reagents Intermediate Final Product Reference
Lewis Acid-Catalyzed Michael Reaction Dimedone, trans,trans-diarylideneacetone, Anhydrous ZnCl2 Michael 1:1 adduct 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione banglajol.info

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in spiro[5.5]undecane-3-carboxylic acid is a versatile functional handle that allows for a variety of chemical transformations.

The carboxylic acid can be readily converted into esters and amides, which are crucial for creating derivatives with diverse properties. Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

Amidation, the formation of an amide bond, is a fundamental transformation in organic and medicinal chemistry. researchgate.netmdpi.com Direct amidation of this compound with an amine can be accomplished, often requiring activating agents to facilitate the reaction. researchgate.net These reactions typically proceed through the formation of a more reactive species, such as an acyl halide or an anhydride, which is then susceptible to nucleophilic attack by the amine. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Spiro Center and Cyclohexane (B81311) Rings

The reactivity of the spiro[5.5]undecane system is influenced by its unique geometry. The spiro atom, a quaternary carbon, is sterically hindered and generally unreactive towards nucleophilic attack. wikipedia.org However, the adjacent cyclohexane rings can exhibit reactivity.

The reactivity of the cyclohexane rings can be influenced by the substituents present. nih.gov The dynamic interconversion between chair and twisted boat conformations can affect the accessibility of different positions on the ring to incoming reagents. nih.gov The presence of bulky substituents can influence the ring dynamics and, consequently, the reactivity of the molecule. nih.gov

In cases where the spiro[5.5]undecane system is part of a more complex structure, such as spiro-activated cyclopropanes, the spirocyclic nature can facilitate ring-opening reactions. nih.gov The orthogonal orientation of the spiro-fused ring can help to delocalize negative charge in the transition state, making the molecule more susceptible to nucleophilic attack. nih.gov

Derivatization Strategies for Advanced Spiro[5.5]undecane Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. researchgate.net The carboxylic acid moiety provides a key handle for derivatization, allowing for the introduction of various functional groups through esterification, amidation, and other transformations. researchgate.net

For example, the synthesis of novel 3-heterospiro[5.5]undecanes has been achieved through Robinson annulation reactions starting from heterocyclic aldehydes. semanticscholar.orgresearchgate.net These derivatives can be further modified, for instance, by hydrogenation of enones to produce saturated spiro ketones. semanticscholar.org Such strategies open up avenues for creating a wide range of spirocyclic compounds with potential applications in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net

Table 2: Derivatization Reactions of this compound

Reaction Type Reagents Product Type Reference
Esterification Alcohol, Acid Catalyst Ester researchgate.net
Amidation Amine, Activating Agent Amide researchgate.netnih.gov

Computational Chemistry Studies on Spiro 5.5 Undecane 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

An extensive search of scholarly databases and chemical literature reveals a lack of specific studies employing Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic structure of Spiro[5.5]undecane-3-carboxylic acid. While DFT is a powerful and widely used method for predicting molecular properties such as bond lengths, bond angles, and electronic charge distribution, it appears that this specific spirocyclic compound has not been the subject of such focused computational investigation.

Typically, DFT calculations would provide valuable insights into the three-dimensional arrangement of the atoms and the distribution of electrons within the molecule. This information is fundamental to understanding its physical properties and chemical reactivity. However, no published data from DFT calculations for this compound could be located.

Conformational Energy Landscape Analysis

The analysis of the conformational energy landscape of this compound, which would involve mapping the potential energy of the molecule as a function of its torsional angles, has not been reported in the reviewed literature. Such studies are crucial for understanding the flexibility of the spirocyclic system and identifying the most stable, low-energy conformations.

Conformational analysis would elucidate the preferred spatial arrangement of the two cyclohexane (B81311) rings and the orientation of the carboxylic acid group. This knowledge is essential for predicting how the molecule might interact with other molecules, such as in biological systems or during chemical reactions. The absence of these studies means that the conformational preferences and the energy barriers between different conformations of this compound remain experimentally and computationally uncharacterized.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the modeling of reaction pathways or the characterization of transition states involving this compound. This type of computational study would investigate the mechanisms of chemical reactions in which this molecule participates, either as a reactant or a product. By calculating the energy profile of a reaction, including the structures and energies of transition states and intermediates, researchers can gain a deep understanding of the reaction's feasibility, kinetics, and selectivity.

While the compound is mentioned as a reactant in synthetic procedures, for instance in the preparation of other molecules, the detailed computational modeling of these reaction pathways has not been published. meihonglab.com Therefore, key data regarding the activation energies and the precise geometric structures of the transition states for reactions involving this compound are not available.

Synthetic Applications and Research Directions of Spiro 5.5 Undecane 3 Carboxylic Acid Derivatives

Utilization as Precursors in Complex Organic Synthesis

Spiro[5.5]undecane-3-carboxylic acid and its derivatives serve as valuable precursors in the assembly of more complex molecular architectures. The inherent spirocyclic framework provides a rigid starting point, enabling chemists to introduce additional functional groups and ring systems with a high degree of stereocontrol.

One notable application is in the synthesis of natural products and their analogues. Many biologically active natural products, including alkaloids and terpenoids, contain spirocyclic motifs. banglajol.info The spiro[5.5]undecane core can be strategically modified to construct these intricate structures. For instance, the carboxylic acid group can be converted into a variety of other functionalities, such as amides, esters, or even serve as a handle for ring-expansion or -cleavage reactions, paving the way for diverse synthetic transformations.

A broadly applicable method for constructing the spiro[5.5]undecane framework itself involves the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.gov This reaction proceeds at room temperature and is tolerant of open-flask conditions, utilizing the manageable iodinating agent bis(pyridine)iodonium hexafluorophosphate. nih.gov The ethoxyethyl group in this process is multifunctional: it acts as a protecting group during substrate preparation, is readily removed during the iodocyclization, and prevents iodination of the phenolic component. nih.gov

Furthermore, the synthesis of substituted spiro[5.5]undecanes can be achieved through a one-pot Michael reaction. For example, 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones have been synthesized by reacting dimedone with trans,trans-diarylideneacetones using Lewis acid catalysts. banglajol.info This method offers a straightforward route to functionalized spiro compounds. banglajol.info

The table below summarizes selected examples of complex organic syntheses utilizing spiro[5.5]undecane derivatives as precursors.

PrecursorSynthetic TargetKey TransformationReference
5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynesSpiro[5.5]undecane frameworkDearomative ipso-iodocyclization nih.gov
Dimedone and trans,trans-diarylideneacetones3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trionesMichael addition banglajol.info

Development of Novel Spirocyclic Scaffolds for Chemical Research

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. Spirocyclic scaffolds are particularly prized for their ability to orient substituents in well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govacs.org this compound provides a robust platform for the generation of diverse libraries of spiro compounds for screening and lead optimization.

Researchers are actively exploring methods to diversify the spiro[5.5]undecane core. By modifying the carboxylic acid and introducing various substituents on the carbocyclic rings, a wide array of novel scaffolds can be accessed. These new structures can then be evaluated for their potential in different therapeutic areas. The rigid nature of the spiro[5.5]undecane framework helps in reducing the conformational flexibility of the molecule, a desirable trait in drug design as it can lead to a lower entropic penalty upon binding to a target.

For instance, the spiro[5.5]undecane ring system has been explored in the context of kinase inhibitors. nih.gov A 1,5-oxaza spiroquinone containing a spiro[5.5]undecane ring system was identified as a novel anti-inflammatory scaffold. nih.gov Subsequent modifications of this scaffold led to enhanced kinase-like properties, demonstrating the potential of this ring system in developing new therapeutic agents. nih.gov

The table below highlights some research efforts in developing novel spirocyclic scaffolds from spiro[5.5]undecane derivatives.

Starting MaterialResulting ScaffoldPotential ApplicationReference
1,5-Oxaza spiroquinone with spiro[5.5]undecane ring systemModified spiro[5.5]undecane derivativesKinase inhibition, anti-inflammatory agents nih.gov
Diazo arylidene succinimides and phenolsSpiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesDrug discovery beilstein-journals.org

Research in Materials Science and Polymer Chemistry

The unique structural features of spiro[5.5]undecane derivatives also make them attractive candidates for applications in materials science and polymer chemistry. The rigid and well-defined geometry of the spirocyclic core can be exploited to create polymers with specific and predictable properties.

For example, incorporating this compound or its derivatives as monomers in polymerization reactions can lead to the formation of polymers with high thermal stability, enhanced mechanical strength, and specific optical properties. The spiro center can disrupt chain packing in polymers, leading to materials with altered solubility and processing characteristics.

Research in this area is focused on synthesizing and characterizing polymers containing the spiro[5.5]undecane moiety. The carboxylic acid function provides a convenient point for polymerization, either through condensation reactions to form polyesters and polyamides or by conversion to other polymerizable groups. The resulting materials could find applications in areas such as high-performance plastics, specialty coatings, and advanced optical materials.

Insights into Biochemical Pathways and Molecular Interactions

Derivatives of this compound are being utilized as chemical probes to investigate biochemical pathways and understand complex molecular interactions. The well-defined three-dimensional structure of these molecules allows for precise control over the spatial presentation of functional groups, which is crucial for studying specific binding events with proteins and other biological macromolecules.

By systematically modifying the substituents on the spiro[5.5]undecane scaffold, researchers can probe the steric and electronic requirements of a biological target's binding site. This information is invaluable for the rational design of more potent and selective inhibitors or modulators of enzyme activity.

For example, spiro[5.5]undecane derivatives have been investigated for their interaction with kinases. Molecular dynamics simulations have been used to study the binding modes of these compounds, revealing key interactions with amino acid residues in the active site. nih.gov These studies provide a detailed picture of how the spirocyclic scaffold orients the pharmacophoric groups to achieve its biological effect.

Structure-Activity Relationship (SAR) Studies on Spiro[5.5]undecane Derivatives

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how chemical structure correlates with biological activity. The spiro[5.5]undecane framework provides an excellent platform for conducting systematic SAR studies.

By synthesizing a series of analogues with variations at different positions of the spiro[5.5]undecane ring system, researchers can systematically evaluate the impact of these changes on biological activity. For example, the effect of altering the nature and position of substituents on either of the cyclohexane (B81311) rings, or modifying the carboxylic acid group, can be investigated.

These studies can reveal which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. The insights gained from SAR studies on spiro[5.5]undecane derivatives can guide the design of new and improved therapeutic agents. For example, SAR studies on other spirocyclic compounds have successfully led to the identification of potent drug candidates. nih.govnih.govresearchgate.net

The table below provides a hypothetical framework for an SAR study on spiro[5.5]undecane derivatives, illustrating the types of modifications that could be explored.

Position of ModificationType of ModificationRationale
3-positionConversion of carboxylic acid to amides, esters, etc.Explore interactions with the target and modulate physicochemical properties.
Cyclohexane ringsIntroduction of alkyl, aryl, or halogen substituentsProbe steric and electronic requirements of the binding pocket.
Spiro-centerIntroduction of chiralityInvestigate the impact of stereochemistry on biological activity.

Q & A

Q. What are the common synthetic routes for Spiro[5.5]undecane-3-carboxylic acid, and what are their advantages and limitations?

  • Methodological Answer : Two primary routes are documented:
  • Acid-catalyzed Robinson annulation : Produces spiro[5.5]undec-1-en-3-one but suffers from low yields (≤62%) due to methyl vinyl ketone polymerization .
  • Diels-Alder adduct followed by hydrolysis and aldol cyclization : Offers higher yields (~75%) by avoiding polymerization issues .
    The Diels-Alder method is preferred for scalability, while the Robinson route may require optimization (e.g., proline-derived catalysts) to suppress side reactions.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify spiro-junction protons and carbonyl carbons. IR spectroscopy confirms carboxylic acid functionality.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and ring conformations . For example, spiro[5.5]undecane derivatives from Gracilaria salicornia were validated via X-ray and compared to spectral databases .

Advanced Research Questions

Q. How can researchers address low yields in acid-catalyzed synthesis of Spiro[5.5]undecane derivatives?

  • Methodological Answer :
  • Alternative catalysts : Replace strong acids (e.g., H2_2SO4_4) with organocatalysts like proline derivatives to minimize polymerization .
  • Solvent optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates.
  • Stepwise synthesis : Adopt the Diels-Alder route, which bypasses polymerization and improves overall yield to 75% .

Q. What strategies enhance the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce chiral amines or alcohols during ketone-to-amine conversion (e.g., hydroxylamine followed by LiAlH4_4 reduction) .
  • Asymmetric catalysis : Use transition-metal catalysts with chiral ligands for enantioselective hydrogenation of enone intermediates.
  • Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for post-synthesis purification .

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of Spiro[5.5]undecane derivatives?

  • Methodological Answer :
  • 5-Lipoxygenase (5-LOX) inhibition : Measure IC50_{50} values using a spectrophotometric assay monitoring hydroperoxide formation at 234 nm .
  • Cyclooxygenase (COX-2/COX-1) selectivity : Compare inhibition ratios via ELISA or fluorometric kits. Derivatives from Gracilaria salicornia showed COX-2 selectivity indices >0.89, outperforming ibuprofen .
  • Molecular docking : Use AutoDock Vina to predict binding affinities. For example, compound 2 exhibited a docking score of -10.13 kcal/mol with 5-LOX, correlating with experimental IC50_{50} values .

Q. How should researchers interpret contradictory biological activity data for Spiro[5.5]undecane derivatives across studies?

  • Methodological Answer :
  • Control for stereochemistry : Ensure enantiomeric purity, as minor impurities (e.g., 5% epimer) can drastically alter activity .
  • Assay conditions : Standardize protocols (e.g., cell lines, enzyme sources). For instance, variations in 5-LOX source (human recombinant vs. potato-derived) may explain IC50_{50} discrepancies .
  • Structural analogs : Compare substituent effects. Anti-inflammatory activity in marine-derived analogs was linked to hydroxyl and ester groups at C-10 and C-3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.